2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a synthetic compound that belongs to the class of isoindole derivatives.
Mechanism of Action
Target of Action
The compound, also known as 2-[(4-bromo-2-methylanilino)methyl]isoindole-1,3-dione, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, playing a significant role in cell biology . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have various biologically vital properties, influencing the treatment of cancer cells, microbes, and different types of disorders in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-bromo-2-methylaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene or xylene, and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- 2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- 2-{[(4-Iodo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
The uniqueness of 2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione lies in its specific substitution pattern and the presence of the bromo group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[(4-bromo-2-methylanilino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-8-11(17)6-7-14(10)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-8,18H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQVRLMOTSHLDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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